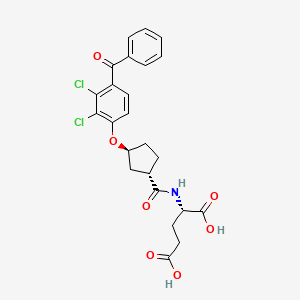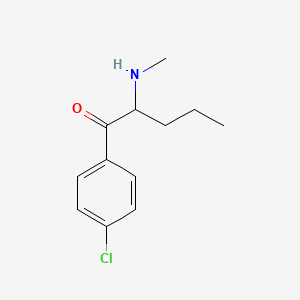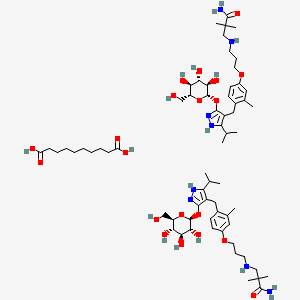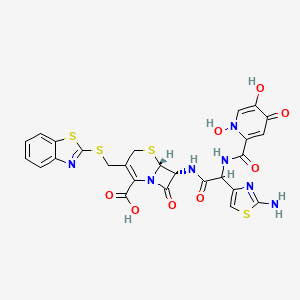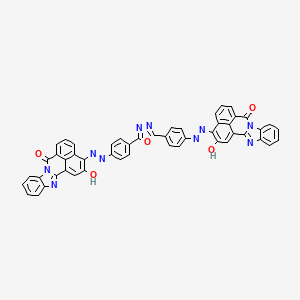
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3'-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes benzimidazole, isoquinoline, oxadiazole, and phenyleneazo groups. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of benzimidazo[2,1-a]benz[de]isoquinolin-7-one, which can be synthesized from 4-bromo-1,8-naphthalic anhydride and o-phenylenediamine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert azo groups to amines, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Scientific Research Applications
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) has several scientific research applications:
Chemistry: This compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Mechanism of Action
The mechanism of action of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins or nucleic acids, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazo[2,1-a]benz[de]isoquinolin-7-one: A structurally related compound with similar core structure but lacking the oxadiazole and phenyleneazo groups.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: Another related compound with a different substitution pattern on the benzimidazole and isoquinoline rings.
Uniqueness
The uniqueness of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) lies in its combination of structural elements, which confer distinct chemical reactivity and potential applications. The presence of oxadiazole and phenyleneazo groups enhances its versatility and functionality compared to similar compounds.
Properties
CAS No. |
84982-68-3 |
|---|---|
Molecular Formula |
C50H26N10O5 |
Molecular Weight |
846.8 g/mol |
IUPAC Name |
18-hydroxy-17-[[4-[5-[4-[(18-hydroxy-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-17-yl)diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one |
InChI |
InChI=1S/C50H26N10O5/c61-39-23-33-41-29(7-5-9-31(41)49(63)59-37-13-3-1-11-35(37)51-45(33)59)43(39)55-53-27-19-15-25(16-20-27)47-57-58-48(65-47)26-17-21-28(22-18-26)54-56-44-30-8-6-10-32-42(30)34(24-40(44)62)46-52-36-12-2-4-14-38(36)60(46)50(32)64/h1-24,61-62H |
InChI Key |
BDOSIGRKYYLSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC(=C5N=NC6=CC=C(C=C6)C7=NN=C(O7)C8=CC=C(C=C8)N=NC9=C(C=C1C2=C9C=CC=C2C(=O)N2C1=NC1=CC=CC=C12)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


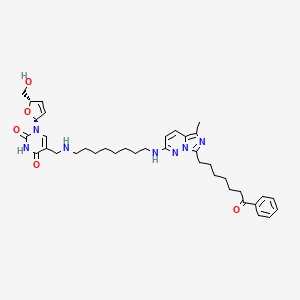
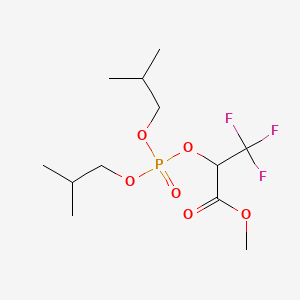
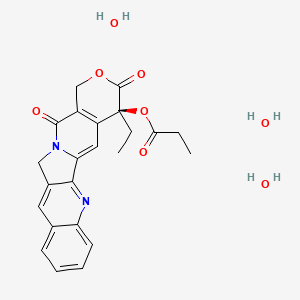
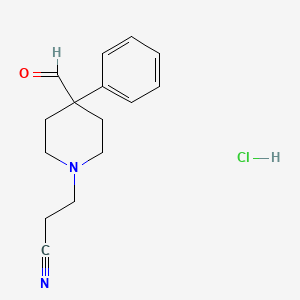



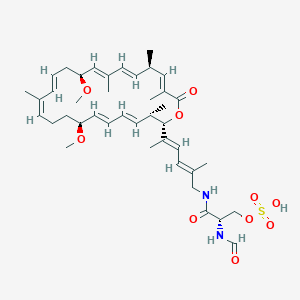
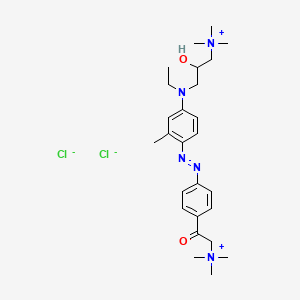
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
